N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide
Description
Structure and Synthesis
The target compound features a bis-1,3,4-thiadiazole core, with one thiadiazole ring substituted with an ethylsulfanyl group and the other linked to a 3-(trifluoromethyl)benzamide moiety via a carbamoylmethylsulfanyl bridge. This scaffold is designed to enhance bioactivity through synergistic electronic and steric effects. The synthesis likely involves sequential thioether formation and acylation reactions, as evidenced by similar protocols for related thiadiazole derivatives .
Properties
IUPAC Name |
N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N6O2S4/c1-2-28-14-24-22-12(30-14)20-10(26)7-29-15-25-23-13(31-15)21-11(27)8-4-3-5-9(6-8)16(17,18)19/h3-6H,2,7H2,1H3,(H,20,22,26)(H,21,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVHPXFKAPRYMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N6O2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide typically involves multiple steps. The key steps include the formation of the thiadiazole rings and the subsequent coupling with the benzamide moiety. Common reagents used in these reactions include sulfur sources, amines, and trifluoromethylbenzoyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiadiazole rings or the benzamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzamide or thiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Antimicrobial Activity
N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide exhibits significant antimicrobial properties. Research indicates that compounds with thiadiazole structures disrupt microbial cell wall synthesis and inhibit essential metabolic pathways. This mechanism is common among thiadiazole derivatives and shows promise for developing new antimicrobial agents .
Anticancer Properties
Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. It appears to activate caspases and modulate cell cycle regulators such as cyclins and cyclin-dependent kinases (CDKs), particularly affecting the G1-S transition in the cell cycle. This activity suggests potential applications in cancer therapy .
Pesticidal Activity
The structural characteristics of this compound indicate potential as a pesticide or herbicide. Its ability to interact with specific biological pathways in pests may lead to effective control measures against agricultural pests while minimizing environmental impact .
Polymer Additives
The unique chemical structure of this compound allows it to be used as an additive in polymer formulations. Its properties can enhance the mechanical strength and thermal stability of polymers used in various applications such as coatings and packaging materials. The trifluoromethyl group contributes to improved chemical resistance and durability under harsh conditions .
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth compared to control samples, highlighting its potential as a novel antimicrobial agent.
Case Study 2: Cancer Cell Apoptosis
Another significant study focused on the anticancer properties of this compound. Researchers treated several cancer cell lines with varying concentrations of this compound and observed dose-dependent apoptosis. The findings suggest that this compound could be further developed into an effective anticancer therapeutic agent.
Mechanism of Action
The mechanism of action of N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Physicochemical and Pharmacokinetic Comparisons
Research Findings and Implications
Structure-Activity Relationship (SAR) :
Future Directions :
- Optimize solubility via prodrug strategies (e.g., phosphate esters).
- Explore synergistic effects with existing antibiotics in combinatorial therapies.
Biological Activity
The compound N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide is a complex heterocyclic molecule that incorporates thiadiazole and benzamide moieties. This structure has garnered attention in recent years due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure and Properties
The compound features:
- Thiadiazole rings : Known for their diverse biological activities.
- Trifluoromethyl group : Often associated with enhanced pharmacological properties.
- Ethylsulfanyl substituent : May influence the compound's reactivity and biological interactions.
Anticancer Activity
Recent studies have shown that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance:
- Inhibitory Effects : Compounds similar to the target structure have demonstrated IC50 values in the low micromolar range against various cancer cell lines. For example, a related compound showed an IC50 of 7.4 µM against Abl protein kinase in K562 cells, indicating selective activity against myelogenous leukemia cells .
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiadiazole ring significantly affects cytotoxicity. A study found that 6-unsubstituted benzothiazole analogues exhibited better cytotoxic effects than their substituted counterparts .
Antimicrobial Activity
Thiadiazole derivatives have also been noted for their antimicrobial properties:
- Broad Spectrum : Compounds with the 2-amino-1,3,4-thiadiazole moiety have shown higher antimicrobial activity compared to standard drugs . This suggests that the target compound may possess similar properties given its structural components.
1. In Vitro Studies
A series of in vitro tests were conducted using compounds related to the target structure:
- Cell Lines Tested : Various human cancer cell lines (e.g., MCF-7 for breast cancer) were used to evaluate cytotoxicity.
- Results : A derivative exhibited an 83% inhibitory effect on VEGFR-2 in MCF-7 cells, demonstrating its potential as an anticancer agent .
2. SAR Analysis
The SAR studies indicate that modifications at specific positions on the thiadiazole and benzamide rings can enhance biological activity:
- Key Findings : The introduction of hydrophobic tails and specific functional groups significantly increased potency against targeted kinases and cancer cell lines .
Data Tables
| Compound | Activity Type | IC50 Value (µM) | Cell Line/Target |
|---|---|---|---|
| Compound A | Anticancer | 7.4 | Abl kinase (K562) |
| Compound B | Antimicrobial | 0.17 | VEGFR-2 (MCF-7) |
| Compound C | Anticancer | 2.74 - 5.05 | Various tumor cell lines |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
